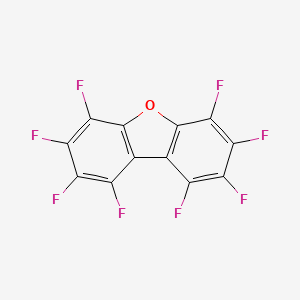
Dibenzofuran, octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, octafluoro- is a fluorinated derivative of dibenzofuran, an aromatic heterocyclic organic compound The structure of dibenzofuran consists of two benzene rings fused to a central furan ring The octafluoro- derivative is characterized by the substitution of eight hydrogen atoms with fluorine atoms, which significantly alters its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, octafluoro- typically involves the fluorination of dibenzofuran. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF).
Industrial Production Methods: Industrial production of dibenzofuran, octafluoro- may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran, octafluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, the compound is less reactive towards electrophilic substitution compared to non-fluorinated dibenzofuran.
Nucleophilic Substitution: The presence of fluorine atoms can activate certain positions on the aromatic ring for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of fluorine atoms may influence the reaction pathways and products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Dibenzofuran, octafluoro- has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making dibenzofuran, octafluoro- a potential candidate for drug development.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: Its reactivity and stability make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of dibenzofuran, octafluoro- depends on its specific application. In organic electronics, the compound’s electronic properties, such as high electron affinity and low reorganization energy, facilitate efficient charge transport. In pharmaceuticals, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve membrane permeability, and increase metabolic stability. The exact molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Dibenzofuran: The non-fluorinated parent compound, which is more reactive towards electrophilic substitution and has different electronic properties.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring, exhibiting different reactivity and applications.
Dibenzothiophene: A sulfur analog of dibenzofuran, with distinct chemical and physical properties due to the presence of sulfur instead of oxygen.
Uniqueness: Dibenzofuran, octafluoro- is unique due to the extensive fluorination, which imparts distinct electronic properties, chemical stability, and reactivity. The presence of multiple fluorine atoms enhances its potential for applications in fields requiring high-performance materials and compounds with specific electronic characteristics.
Properties
CAS No. |
16804-47-0 |
|---|---|
Molecular Formula |
C12F8O |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octafluorodibenzofuran |
InChI |
InChI=1S/C12F8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
InChI Key |
XOZXOKMKNAAUSP-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)OC3=C2C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















